1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a phenyl group substituted with an ethoxy group.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be achieved through various synthetic routesThe reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The phenyl and ethoxy groups can undergo substitution reactions with appropriate reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antiproliferative agent, making it useful in cancer research.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative effects and potential therapeutic benefits .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds also have a fused heterocyclic system and are known for their diverse applications in medicinal chemistry.
Pyrazolo[1,5-a]quinoxaline derivatives: These compounds have a similar fused ring system and exhibit various biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-13-5-3-11(4-6-13)18-15(21)19-12-9-16-14-7-8-17-20(14)10-12/h3-10H,2H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTRYXLOQDHMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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